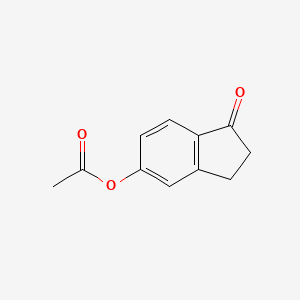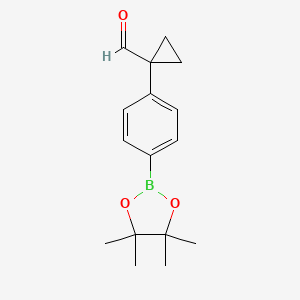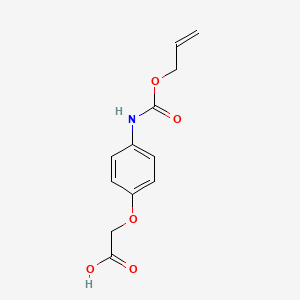
(1-oxo-2,3-dihydroinden-5-yl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-oxo-2,3-dihydroinden-5-yl) acetate is an organic compound that belongs to the class of esters. Esters are commonly derived from carboxylic acids and alcohols. This compound features an indan-5-yl group, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, attached to an acetic acid ester moiety. The presence of the indan-5-yl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 1-oxo-indan-5-yl ester typically involves the esterification of acetic acid with 1-oxo-indan-5-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of acetic acid 1-oxo-indan-5-yl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for the continuous production of the ester. Additionally, the reaction conditions such as temperature, pressure, and reactant concentrations are optimized to maximize the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(1-oxo-2,3-dihydroinden-5-yl) acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to acetic acid and 1-oxo-indan-5-ol in the presence of water and an acid or base catalyst.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The ester can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Hydrolysis: Acetic acid and 1-oxo-indan-5-ol.
Reduction: 1-oxo-indan-5-yl alcohol.
Oxidation: Various carboxylic acids and oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
(1-oxo-2,3-dihydroinden-5-yl) acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid 1-oxo-indan-5-yl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and 1-oxo-indan-5-ol, which may interact with enzymes and receptors in biological systems. The indan-5-yl group can also participate in various biochemical reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indan-1-acetic acid: A related compound with a different substitution pattern on the indan ring.
Indan-5-ol: The alcohol precursor used in the synthesis of acetic acid 1-oxo-indan-5-yl ester.
Uniqueness
(1-oxo-2,3-dihydroinden-5-yl) acetate is unique due to its specific ester linkage and the presence of the indan-5-yl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C11H10O3 |
|---|---|
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
(1-oxo-2,3-dihydroinden-5-yl) acetate |
InChI |
InChI=1S/C11H10O3/c1-7(12)14-9-3-4-10-8(6-9)2-5-11(10)13/h3-4,6H,2,5H2,1H3 |
InChI-Schlüssel |
RDJNTWACBNPZJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)CC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid](/img/structure/B8527867.png)
![[(3,5-Dimethylphenyl)thio]acetic acid](/img/structure/B8527870.png)






![[(4-bromo-2-fluoro-6-formylphenyl)oxy]acetic Acid](/img/structure/B8527930.png)
